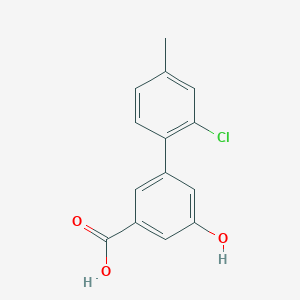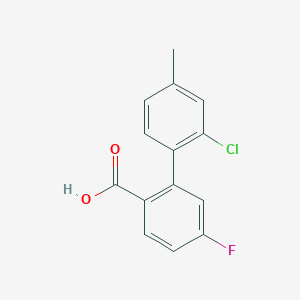
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid (4-CMP-2-MBA) is a phenolic compound that has been used for a variety of scientific and industrial applications. It has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and anti-microbial activities. In addition, it has been used in the synthesis of a number of other compounds, including pharmaceuticals, cosmetics, and food additives.
Applications De Recherche Scientifique
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, cosmetics, and food additives. It has also been used as an antioxidant in the food industry and as an anti-inflammatory agent in the medical field. Additionally, it has been used in the synthesis of polymers, dyes, and other organic compounds.
Mécanisme D'action
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% is thought to act as an antioxidant by scavenging reactive oxygen species (ROS) such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Biochemical and Physiological Effects
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-microbial activities. Additionally, it has been found to possess anti-cancer, anti-diabetic, and anti-hypertensive activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is available in a high purity of 95%. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% is a hazardous compound and should be handled with caution.
Orientations Futures
In the future, 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% could be used in a variety of applications, including in the synthesis of pharmaceuticals, cosmetics, and food additives. Additionally, it could be used to develop new treatments for a variety of diseases, including cancer, diabetes, and hypertension. Furthermore, it could be used to develop new polymers, dyes, and other organic compounds. Finally, it could be used to study the mechanisms of action of other compounds and to develop new methods of synthesis.
Méthodes De Synthèse
4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction of chloro-4-methylphenol with 2-methoxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as methanol or ethanol at temperatures ranging from 50 to 100°C. The reaction yields 4-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% with a purity of 95%.
Propriétés
IUPAC Name |
4-(2-chloro-4-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-5-11(13(16)7-9)10-4-6-12(15(17)18)14(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCNVRWLLBHYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690246 |
Source


|
| Record name | 2'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-49-5 |
Source


|
| Record name | 2'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














